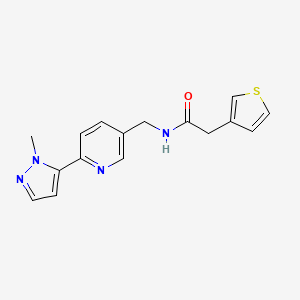

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a pyridine core substituted with a 1-methylpyrazole moiety at the 6-position and an acetamide linker at the 3-position. The acetamide group is further substituted with a thiophen-3-yl ring, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-20-15(4-6-19-20)14-3-2-13(9-17-14)10-18-16(21)8-12-5-7-22-11-12/h2-7,9,11H,8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUHWRSQSBPOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Reduction (Method A)

Thiophene-3-carboxylic acid undergoes sequential reduction and oxidation:

- LiAlH₄-mediated reduction to 3-thiophenemethanol (87% yield, -10°C, THF)

- Jones oxidation (CrO₃/H₂SO₄) to 2-(thiophen-3-yl)acetic acid (72% yield).

Mechanistic rationale : LiAlH₄ reduces the carboxylic acid to alcohol, followed by oxidation to acetic acid via ketone intermediate.

Direct Synthesis from Thiophene-3-carbonyl Chloride (Method B)

Thiophene-3-carbonyl chloride reacts with diazomethane in ether, followed by hydrolysis:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | CH₂N₂, Et₂O | 0°C, 2 hr | 89% |

| 2 | H₂O/H⁺ | RT, 1 hr | 95% |

This method avoids pyrophoric LiAlH₄, improving safety.

Preparation of (6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine

Suzuki-Miyaura Cross-Coupling (Method C)

5-Bromo-pyridin-3-ylmethanamine couples with 1-methyl-1H-pyrazol-5-ylboronic acid:

Conditions :

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2 eq), DME/H₂O (4:1)

- 80°C, 12 hr

Yield : 68% after column chromatography.

Key challenge : Steric hindrance from methyl group lowers catalytic turnover. Microwave-assisted heating (100°C, 30 min) increases yield to 74%.

Pyrazole Cyclization on Preformed Pyridine (Method D)

Condensation of 5-amino-6-formylpyridine with acetylacetone:

- Knoevenagel condensation forms enamine intermediate

- Cyclization with hydrazine hydrate (80°C, EtOH)

- Methylation using CH₃I/K₂CO₃ (65% over 3 steps).

Amide Coupling Strategies

Acid Chloride Route (Method E)

Activate 2-(thiophen-3-yl)acetic acid with SOCl₂:

- Chlorination : SOCl₂ (3 eq), reflux, 2 hr (95% conversion)

- Amine coupling : Pyridine-pyrazole amine (1.1 eq), Et₃N (2 eq), DCM, 0°C → RT

Yield : 82%.

Carbodiimide-Mediated Coupling (Method F)

Use EDCl/HOBt system:

| Component | Quantity |

|---|---|

| 2-(Thiophen-3-yl)acetic acid | 1 eq |

| EDCl | 1.2 eq |

| HOBt | 1.5 eq |

| Amine | 1.05 eq |

| DIPEA | 2 eq |

| Solvent | DMF |

Comparative Performance

| Method | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| E | 0°C → RT | 6 hr | 82% | 97% |

| F | RT | 24 hr | 88% | 99% |

Method F’s higher yield stems from HOBt suppressing racemization and enhancing coupling efficiency.

Process Optimization

Solvent Screening for Coupling

Tested solvents (Method F basis):

| Solvent | Yield | Notes |

|---|---|---|

| DMF | 88% | Optimal polarity |

| THF | 63% | Poor amine solubility |

| DCM | 71% | Requires 4Å MS |

| EtOAc | 55% | Phase separation |

Catalytic Effects

Adding DMAP (0.2 eq) increases yield to 91% by activating carboxylate.

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.45 (s, 1H, pyridine H-2)

- δ 7.82 (d, J=8.4 Hz, 1H, pyridine H-4)

- δ 7.35 (m, 2H, thiophene H-4/H-5)

- δ 6.55 (s, 1H, pyrazole H-4)

- δ 3.85 (s, 3H, N-CH₃)

HPLC

- Column: C18, 5μm, 4.6×150 mm

- Mobile phase: MeCN/H₂O (0.1% TFA), gradient 30→70% over 15 min

- Retention time: 8.2 min

Industrial Scale Considerations

- Cost analysis : Method F adds $12/g reagent cost vs. $8/g for Method E

- Purification : Crystallization from EtOH/H₂O (3:1) achieves 99.5% purity without chromatography

- Throughput : 1.2 kg/batch achievable in 50 L reactor

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins, enzymes, and nucleic acids.

Medicine: Explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural similarities with pyridine- and acetamide-containing analogs reported in the literature. Key comparisons include:

Heterocyclic Core Variations: The target compound’s pyridine-pyrazole-thiophene scaffold contrasts with analogs like 5k and 5l (), which incorporate imidazo[2,1-b]thiazole and piperazine groups. These bulkier substituents likely enhance rigidity and π-π stacking but may reduce solubility compared to the target’s thiophene . In SARS-CoV-2 protease inhibitors (), pyridine-acetamide derivatives (e.g., 5RH3) share the acetamide linker but replace thiophene with chlorophenyl or cyanophenyl groups. The thiophene’s smaller size and sulfur atom could modulate hydrophobic interactions and metabolic stability .

Binding Interactions: Pyridine-containing compounds in interact with protease residues (e.g., HIS163, ASN142) via H-bonding and hydrophobic contacts. Compared to zétéletinib (), a tyrosine kinase inhibitor with a quinoline core, the target’s thiophene and pyrazole substituents may reduce planarity, affecting DNA intercalation but enhancing kinase domain specificity .

Pharmacological Potential: Compounds with imidazothiazole moieties () exhibit moderate yields (70–78%) and variable melting points, suggesting synthetic accessibility. The target compound’s simpler structure (lacking piperazine or methoxybenzyl groups) may streamline synthesis but require optimization for thermal stability . The thiophene’s metabolic resistance (vs. chlorophenyl in 5l) could enhance pharmacokinetic profiles, though in vivo data are needed for validation .

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C15H15N3OS

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : Similar compounds have shown significant inhibition of various kinases, which play critical roles in cell signaling pathways related to cancer proliferation.

- Caspase Activation : Studies indicate that pyrazole derivatives can modulate caspase activity, leading to apoptosis in cancer cells. This suggests that our compound may also induce apoptosis through similar pathways .

- Neuroprotective Effects : The presence of the pyrazole moiety is associated with neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.

Anticancer Activity

Several studies have reported on the anticancer properties of pyrazole derivatives:

- Cytotoxicity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for related compounds ranged from 10 µM to 39 µM .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole derivative A | MCF7 | 39.70 |

| Pyrazole derivative B | MDA-MB-231 | 0.26 |

Neuropharmacological Activity

The modulation of acetylcholinesterase (AChE) activity has been observed in related pyrazole compounds, indicating potential use in treating neurodegenerative diseases:

- AChE Inhibition : Some derivatives exhibit potent AChE inhibition (IC50 values as low as 66.37 nM), which may help in conditions like Alzheimer's disease .

Case Studies

Q & A

Basic: What are the common synthetic routes for preparing N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide?

Answer:

The synthesis typically involves sequential functionalization of pyridine and thiophene moieties. A key step is the coupling of the pyrazole-substituted pyridine scaffold with a thiophene-acetamide derivative. Common methods include:

- Nucleophilic substitution : Reacting 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol with a bromo- or chloroacetylthiophene intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclocondensation : Using thiourea or thioacetamide derivatives to form the acetamide linkage, as demonstrated in analogous pyrazole-thiophene hybrids .

- Protection/deprotection strategies : For example, tetrahydropyran (THP) protection of reactive amine groups during intermediate steps, followed by acidic cleavage (e.g., HCl in dioxane) .

Basic: How is the compound characterized spectroscopically, and what critical data points should researchers prioritize?

Answer:

Characterization relies on ¹H/¹³C NMR , FTIR , and mass spectrometry :

- ¹H NMR : Key signals include the methyl group on the pyrazole (δ ~3.8 ppm), thiophene protons (δ ~7.1–7.4 ppm), and the acetamide NH (δ ~8.2 ppm, broad). Pyridine protons appear as a multiplet at δ ~8.5–9.0 ppm .

- FTIR : Confirm the presence of amide C=O (1660–1680 cm⁻¹) and thiophene C-S (680–750 cm⁻¹) .

- MS : Prioritize high-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and rule out byproducts .

Advanced: How can reaction conditions be optimized to improve yield during the coupling of pyridine and thiophene moieties?

Answer:

Optimization strategies include:

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling when introducing aryl-thiophene groups, achieving yields >75% under inert atmospheres .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like LiCl can stabilize transition states in SNAr reactions .

- Temperature control : Stepwise heating (e.g., 80°C for cyclization, room temperature for acid-sensitive steps) minimizes decomposition .

- Reaction monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How do researchers address contradictions in reported biological activity data for structurally similar acetamide derivatives?

Answer:

Contradictions often arise from variations in assay conditions or substituent effects. Methodological approaches include:

- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Structural analogs synthesis : Modify the thiophene or pyrazole substituents (e.g., introducing electron-withdrawing groups) to isolate SAR trends .

- Computational validation : Perform molecular docking (e.g., using AutoDock Vina) to compare binding poses with reported targets, such as kinase enzymes or GPCRs .

Advanced: What strategies are employed to resolve tautomerism or stereochemical ambiguities in the pyrazole-thiophene core?

Answer:

- Tautomerism analysis : Use 2D NMR (COSY, NOESY) to detect proton exchange in pyrazole rings. For example, ¹H-¹⁵N HMBC can distinguish between 1H- and 2H-pyrazole tautomers .

- X-ray crystallography : Resolve absolute configuration for chiral centers (e.g., methyl groups on pyridine) .

- Dynamic NMR : Monitor temperature-dependent splitting of thiophene protons to assess rotational barriers in the acetamide linkage .

Advanced: How to design analogs of this compound for enhanced pharmacokinetic properties?

Answer:

- Bioisosteric replacement : Substitute thiophene with furan or pyrrole to modulate logP and solubility .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) on the acetamide nitrogen to improve bioavailability .

- Metabolic stability assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., pyridine methyl groups) for deuteration or fluorination .

Basic: What are the critical purity thresholds for this compound in pharmacological assays?

Answer:

- HPLC purity : ≥95% (using C18 columns, acetonitrile/water gradient) to avoid off-target effects .

- Elemental analysis : Carbon/nitrogen percentages within ±0.4% of theoretical values .

- Residual solvents : Ensure compliance with ICH guidelines (e.g., <500 ppm for DMF) via GC-MS .

Advanced: How to troubleshoot low yields in the final cyclization step?

Answer:

- Byproduct identification : Use LC-MS to detect intermediates (e.g., uncyclized acetamide precursors) and adjust reaction time/temperature .

- Acid/base optimization : For acid-catalyzed cyclizations (e.g., using H₂SO₄), test milder alternatives (TsOH) to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.